molecular formula C11H10BrNO B11860936 3-Bromo-6-ethoxyquinoline

3-Bromo-6-ethoxyquinoline

Cat. No.: B11860936
M. Wt: 252.11 g/mol
InChI Key: OFQMAONXJIEKEZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Bromo-6-ethoxyquinoline typically involves the bromination of 6-ethoxyquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the 6-ethoxyquinoline in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

3-Bromo-6-ethoxyquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The quinoline ring can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Major products formed from these reactions include substituted quinolines, quinoline ketones, and reduced quinoline derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethoxyquinoline and its derivatives often involves interaction with biological macromolecules such as enzymes and receptors. The bromine and ethoxy groups can enhance binding affinity and specificity to target sites. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic pathways .

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

3-bromo-6-ethoxyquinoline

InChI

InChI=1S/C11H10BrNO/c1-2-14-10-3-4-11-8(6-10)5-9(12)7-13-11/h3-7H,2H2,1H3

InChI Key

OFQMAONXJIEKEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=CN=C2C=C1)Br

Origin of Product

United States

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